Bienvenue dans la boutique en ligne BenchChem!

alpha-Lactorphin

ACE inhibition antihypertensive peptides lactokinins

alpha-Lactorphin (Tyr-Gly-Leu-Phe) is a milk-derived tetrapeptide corresponding to residues 50–53 of bovine α-lactalbumin, released upon enzymatic hydrolysis by pepsin and trypsin. It belongs to the food exorphin class of opioid receptor ligands, acting as an agonist at μ-opioid receptors, and simultaneously functions as an angiotensin-I-converting enzyme (ACE) inhibitor.

Molecular Formula C26H35N5O5
Molecular Weight 497.6 g/mol
CAS No. 105129-00-8
Cat. No. B012123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Lactorphin
CAS105129-00-8
Synonymsalpha-lactorphin
Tyr-Gly-Leu-Phe
Molecular FormulaC26H35N5O5
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C26H35N5O5/c1-3-16(2)23(26(36)30-21(24(28)34)14-17-7-5-4-6-8-17)31-22(33)15-29-25(35)20(27)13-18-9-11-19(32)12-10-18/h4-12,16,20-21,23,32H,3,13-15,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,33)/t16?,20-,21-,23-/m0/s1
InChIKeyNTWUFSCNXWKSGG-BOLZHIRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Lactorphin (CAS 105129-00-8): Tetrapeptide Opioid Receptor Agonist and ACE Inhibitor for Cardiovascular and Mucosal Research


alpha-Lactorphin (Tyr-Gly-Leu-Phe) is a milk-derived tetrapeptide corresponding to residues 50–53 of bovine α-lactalbumin, released upon enzymatic hydrolysis by pepsin and trypsin [1]. It belongs to the food exorphin class of opioid receptor ligands, acting as an agonist at μ-opioid receptors, and simultaneously functions as an angiotensin-I-converting enzyme (ACE) inhibitor [2]. The compound possesses a molecular formula of C₂₆H₃₅N₅O₅ and a molecular weight of 497.6 g/mol [1]. Unlike its closest structural analog β-lactorphin (Tyr-Leu-Leu-Phe), alpha-lactorphin exhibits a distinct pharmacological profile characterized by endothelium-selective vascular effects, meaningful mucin gene upregulation, and a notable absence of centrally mediated opioid side effects at antihypertensive doses [2].

Why alpha-Lactorphin Cannot Be Substituted by beta-Lactorphin, beta-Lactotensin, or Other Milk-Derived Opioid Peptides


Despite sharing a common tetrapeptide scaffold and milk protein origin, alpha-lactorphin (Tyr-Gly-Leu-Phe) exhibits a rank order of ACE inhibitory potency, vascular mechanism selectivity, and mucin-regulatory activity that is not replicated by its closest analogs. In the same assay system, beta-lactorphin (Tyr-Leu-Leu-Phe) is a 4.3-fold more potent ACE inhibitor (IC₅₀ 171.8 vs. 733.3 μM) [1], yet alpha-lactorphin uniquely directs its vascular benefit toward endothelium-dependent relaxation while beta-lactorphin additionally recruits endothelium-independent pathways [2]. Furthermore, alpha-lactorphin upregulates MUC5AC mucin gene expression (1.6-fold over basal) in intestinal epithelial cells, whereas human β-casomorphin 5 fails to produce a statistically significant effect in the same model [3]. These quantitative divergences in potency, pathway selectivity, and target gene regulation mean that in-class peptides cannot be treated as interchangeable reagents for experimental or procurement purposes.

alpha-Lactorphin Quantitative Differentiation Evidence: ACE Inhibition, Vascular Selectivity, Mucin Regulation, and CNS Safety Profile


ACE Inhibitory Potency of alpha-Lactorphin Is Intermediate Between beta-Lactorphin and beta-Lactotensin in the Same Enzymatic Assay

In a direct head-to-head comparison using hippuryl-histidyl-leucine as substrate, alpha-lactorphin (Tyr-Gly-Leu-Phe) exhibited an ACE IC₅₀ of 733.3 μM, which is 4.3-fold weaker than beta-lactorphin (Tyr-Leu-Leu-Phe; IC₅₀ = 171.8 μM) but 1.6-fold more potent than beta-lactotensin (His-Ile-Arg-Leu; IC₅₀ = 1153.2 μM) [1]. For context, the most potent lactokinin reported, β-lg f(142–148), has an ACE IC₅₀ of 42.6 μM, placing alpha-lactorphin approximately 17-fold lower in potency than the class benchmark [2]. This intermediate rank order means alpha-lactorphin is not the compound of choice for applications requiring maximal ACE inhibition, but it uniquely combines moderate ACE inhibition with opioid receptor-mediated vascular effects not shared by the more potent lactokinins.

ACE inhibition antihypertensive peptides lactokinins

Subcutaneous alpha-Lactorphin Produces Dose-Dependent Blood Pressure Reduction in Spontaneously Hypertensive Rats with Naloxone-Reversible Mechanism

In conscious spontaneously hypertensive rats (SHR) monitored by continuous radiotelemetry, subcutaneously administered alpha-lactorphin produced dose-dependent reductions in blood pressure without affecting heart rate [1]. The lowest effective dose was 10 μg/kg s.c., and maximal reductions of systolic BP (23 ± 4 mmHg) and diastolic BP (17 ± 4 mmHg) were achieved at a 100 μg/kg dose; no further reduction occurred at 1 mg/kg, indicating a saturable, receptor-mediated mechanism [1]. Critically, the specific opioid receptor antagonist naloxone (1 and 3 mg/kg s.c.) abolished the alpha-lactorphin-induced BP reduction and reversed it into a pressor response, confirming opioid receptor mediation [1]. No significant differences in BP response were observed between SHR and normotensive Wistar-Kyoto rats, suggesting broad applicability [1]. The antihypertensive effect is attributable to the intact tetrapeptide, as individual constituent amino acids (Tyr, Gly, Leu, Phe) failed to influence blood pressure [1].

in vivo antihypertensive spontaneously hypertensive rat opioid receptor

alpha-Lactorphin Selectively Improves Endothelium-Dependent Vascular Relaxation, Whereas beta-Lactorphin Additionally Enhances Endothelium-Independent Relaxation

In isolated mesenteric arterial preparations from 30–35-week-old SHR with established hypertension, both alpha-lactorphin and beta-lactorphin augmented acetylcholine (ACh)-induced endothelium-dependent relaxation [1]. However, a critical mechanistic divergence emerged: the beneficial effect of alpha-lactorphin was restricted to endothelium-dependent relaxation and was fully abolished by the nitric oxide synthase inhibitor L-NAME, confirming a nitric oxide-mediated mechanism [1]. In contrast, beta-lactorphin additionally enhanced endothelium-independent relaxation to the NO donor sodium nitroprusside (SNP), indicating a broader, dual-mechanism vascular profile [1]. Neither cyclooxygenase inhibition (diclofenac) nor potassium channel blockade (tetraethylammonium) altered the alpha-lactorphin effect, excluding vasodilatory prostanoids and K⁺ channels as mediators [1]. Neither tetrapeptide altered vascular responses in normotensive WKY arteries, suggesting disease-state selectivity [1].

vascular function endothelium-dependent relaxation nitric oxide SHR mesenteric artery

alpha-Lactorphin Uniquely Upregulates MUC5AC Mucin Gene Expression in Intestinal Epithelial Cells Compared with Human β-Casomorphin 5

In the HT29-MTX human colonic epithelial cell model, alpha-lactorphin was directly compared with human β-casomorphin 5 for its ability to modulate expression of the MUC5AC gene, the major secreted mucin in these cells [1]. alpha-Lactorphin produced a sustained increase in MUC5AC expression from 4 to 24 hours post-treatment, reaching up to 1.6-fold over basal expression levels, with statistical significance achieved at the 24-hour time point [1]. In the same experimental system, human β-casomorphin 5 failed to produce a statistically significant increase in MUC5AC expression at any time point measured [1]. This differential gene-regulatory activity was observed alongside confirmed mucin protein secretion induced by six of the nine food-derived opioid peptides tested, indicating that alpha-lactorphin's transcriptional effect on MUC5AC is a distinguishing feature not shared by all μ-opioid receptor ligands [1].

mucin secretion MUC5AC intestinal epithelium HT29-MTX

alpha-Lactorphin Elicits No Central Opioid Side Effects at Antihypertensive Doses, in Contrast to Morphine

In a comprehensive battery of behavioral tests in male NMRI mice, intraperitoneally administered alpha-lactorphin (0.15–50 mg/kg i.p., a dose range spanning and exceeding antihypertensive doses in rats) produced no significant effects on nociception (hot-plate test), locomotor activity, motor coordination (rotarod), rectal temperature, or pentobarbital-induced anesthesia duration [1]. In stark contrast, the classical opioid receptor agonist morphine (11 mg/kg i.p.) produced total blockade of nociception, extending response latency to the maximal cutoff of 30 seconds; this effect was naloxone-reversible [1]. Naloxone co-administration did not alter responses to alpha-lactorphin in any test, confirming that the peptide's lack of central effects is not due to rapid metabolic clearance but rather reflects a genuine absence of supraspinal opioid activity at behaviorally relevant doses [1].

CNS safety behavioral pharmacology opioid selectivity blood pressure

Antihypertensive Action of alpha-Lactorphin Is Abolished by Naloxone, Confirming Opioid Receptor Dependence Distinct from Direct ACE Inhibition Alone

Subcutaneous administration of naloxone (1 and 3 mg/kg), a specific opioid receptor antagonist, completely abolished the blood pressure-lowering effect of alpha-lactorphin in SHR and paradoxically reversed it into a pressor response [1]. This pharmacological reversal was observed at alpha-lactorphin doses that produced maximal BP reduction (100 μg/kg s.c.), confirming that the antihypertensive mechanism is opioid receptor-mediated rather than attributable solely to ACE inhibition [1]. The naloxone sensitivity distinguishes alpha-lactorphin's in vivo mechanism from that of purely ACE-inhibitory lactokinins such as β-lg f(142–148), which lower BP through ACE blockade without opioid receptor involvement [2]. This dual-mechanism profile—opioid receptor agonism plus moderate ACE inhibition—is a differentiating feature that should guide compound selection when both pathways are of experimental interest.

opioid receptor antagonism naloxone blood pressure mechanism ACE-independent

Evidence-Backed Application Scenarios for alpha-Lactorphin Procurement and Experimental Use


Endothelial Dysfunction Research Requiring a Clean, Endothelium-Selective Opioid Peptide Probe

For investigators studying nitric oxide-mediated endothelial function in hypertension models, alpha-lactorphin offers a critical advantage: its vascular effect is confined to endothelium-dependent relaxation (abolished by L-NAME) without the confounding endothelium-independent smooth muscle relaxation exhibited by beta-lactorphin [1]. This mechanistic cleanliness makes alpha-lactorphin the preferred tetrapeptide probe for dissecting endothelial vs. vascular smooth muscle contributions in isolated artery preparations from SHR. The validated in vivo dosing range (10–100 μg/kg s.c.) and naloxone-reversible efficacy provide a well-characterized experimental framework [2].

Intestinal Mucosal Barrier and Mucin Gene Regulation Studies in HT29-MTX Cell Models

alpha-Lactorphin is the only milk-derived opioid peptide with demonstrated statistically significant upregulation of the MUC5AC mucin gene (1.6-fold at 24 h) in HT29-MTX human intestinal epithelial cells, a property not shared by human β-casomorphin 5 in the same experimental system [3]. Researchers investigating food-derived modulators of intestinal mucus barrier function, inflammatory bowel disease models, or goblet cell biology should prioritize alpha-lactorphin over other milk opioid peptides when MUC5AC transcriptional endpoints are primary readouts.

Dual-Mechanism Antihypertensive Peptide Research: Opioid Receptor Plus ACE Inhibition

For studies requiring simultaneous pharmacological engagement of opioid receptors and ACE, alpha-lactorphin uniquely combines both activities in a single tetrapeptide scaffold. Its ACE IC₅₀ of 733.3 μM is moderate [4], but its antihypertensive efficacy in SHR is primarily opioid receptor-driven, as evidenced by complete naloxone reversibility [2]. This dual mechanism makes alpha-lactorphin a valuable tool compound for investigating convergent blood pressure regulation pathways, distinct from pure ACE-inhibitory lactokinins such as β-lg f(142–148) (IC₅₀ = 42.6 μM) that lack opioid activity [4].

Functional Food and Nutraceutical Safety Profiling: Peripheral vs. Central Opioid Selectivity

alpha-Lactorphin's comprehensive behavioral safety profile—showing no antinociception, sedation, motor impairment, or hypothermia in mice at doses up to 50 mg/kg i.p., in direct contrast to morphine—provides the evidence base for its consideration in functional food ingredient development targeting blood pressure regulation [5]. Procurement for such translational programs should be guided by this demonstrated peripheral-vs.-central opioid selectivity, a safety differentiation not yet established through systematic behavioral testing for beta-lactorphin or other milk-derived opioid peptides.

Quote Request

Request a Quote for alpha-Lactorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.